molecular formula C17H20BrNO3S B2581660 N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 2380056-27-7

N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2581660
CAS No.: 2380056-27-7
M. Wt: 398.32
InChI Key: UOAOMVQLYVNEOS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This particular compound features a bromophenyl group, a methoxy group, a methyl group, and an isopropyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene structure. The process may include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of the methoxy group.

    Methylation: Introduction of the methyl group.

    Isopropylation: Addition of the isopropyl group.

    Sulfonamidation: Introduction of the sulfonamide group.

Each of these steps requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired substitutions and functionalizations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in industrial settings to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth, leading to its antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological activities.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure but different substituents.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Sulfadiazine: Another antibiotic with a simpler structure compared to the compound .

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties not found in other sulfonamide derivatives.

Properties

IUPAC Name

N-(4-bromophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-11(2)15-10-17(16(22-4)9-12(15)3)23(20,21)19-14-7-5-13(18)6-8-14/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAOMVQLYVNEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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